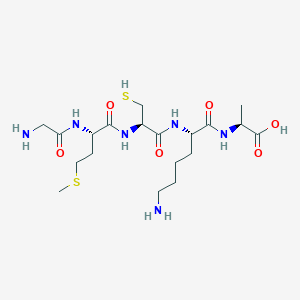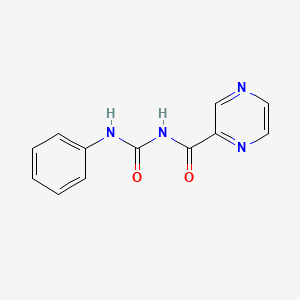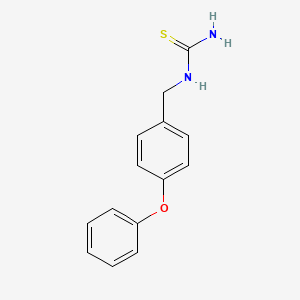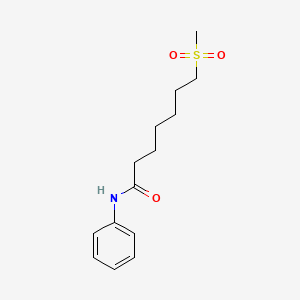![molecular formula C14H28O2 B14217398 (2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol CAS No. 825636-92-8](/img/structure/B14217398.png)
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol is an organic compound characterized by its unique structure, which includes a butanol backbone and a tetramethylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with an appropriate butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
科学的研究の応用
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism by which (2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
類似化合物との比較
Similar Compounds
- (2R,6R)-2,6-Diphenylcyclohexanone
- N-[(2R,3R,6S)-6-[2-(cyclohexylmethylamino)-2-oxoethyl]-2-(hydroxymethyl)-3-oxanyl]propanamide
Uniqueness
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
825636-92-8 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
(2R)-1-(2,2,6,6-tetramethylcyclohexyl)oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-6-11(15)10-16-12-13(2,3)8-7-9-14(12,4)5/h11-12,15H,6-10H2,1-5H3/t11-/m1/s1 |
InChIキー |
HGNUYUYKOXNMOK-LLVKDONJSA-N |
異性体SMILES |
CC[C@H](COC1C(CCCC1(C)C)(C)C)O |
正規SMILES |
CCC(COC1C(CCCC1(C)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)




![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)

![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)


![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)

![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)

